N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide
Description
N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide is a synthetic small molecule featuring a xanthene core linked via a carboxamide group to a phenyl ring substituted at the 3-position with a 2-oxopiperidin-1-yl moiety.
Properties
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c28-23-14-5-6-15-27(23)18-9-7-8-17(16-18)26-25(29)24-19-10-1-3-12-21(19)30-22-13-4-2-11-20(22)24/h1-4,7-13,16,24H,5-6,14-15H2,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFYGVZRHACWJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Oxidation Strategies
The 2-oxopiperidine group is typically introduced via oxidation of a preformed piperidine intermediate. A validated method involves:
- Nitrophenylpiperidine precursor synthesis : Reacting 1-(3-nitrophenyl)piperidine with m-chloroperoxybenzoic acid (m-CPBA) in tetrahydrofuran at −40°C to room temperature achieves selective oxidation at the 2-position.
- Nitro group reduction : Catalytic hydrogenation (10% Pd/C, H₂, 50 psi) in ethanol reduces the nitro group to an amine with >90% yield.
Key Data :
| Step | Conditions | Yield | Characterization (Reference) |
|---|---|---|---|
| Piperidine oxidation | m-CPBA, THF, −40°C → RT | 78% | $$ ^{1}\text{H NMR} $$ (δ 2.45–3.12) |
| Nitro reduction | Pd/C, H₂, EtOH | 92% | MS: m/z 205.1 [M+H]⁺ |
Alternative Routes via Condensation Reactions
4-Piperidone hydrate hydrochloride reacts with aryl aldehydes under acidic conditions to form 3,5-bis(arylidene)piperidin-4-ones. While this method generates conjugated systems, adapting it for monosubstitution requires stoichiometric control:
- Selective mono-aldol condensation : Using 3-nitrobenzaldehyde and 4-piperidone in dilute acetic acid with HCl gas yields 3-(3-nitrophenyl)-2-oxopiperidine after 24 h.
- Reductive amination : Sodium borohydride reduces the imine intermediate to the amine.
Synthesis of 9H-Xanthene-9-Carboxylic Acid
Friedel-Crafts Acylation of Xanthene
Xanthene undergoes Friedel-Crafts acylation with chloroacetyl chloride in dichloromethane using AlCl₃ as a catalyst:
$$ \text{Xanthene} + \text{ClCOCH}2\text{Cl} \xrightarrow{\text{AlCl}3, \text{DCM}} 9-chloroacetylxanthene $$
Subsequent hydrolysis with NaOH (10% aq.) at reflux yields the carboxylic acid.
Optimization Note : Excess AlCl₃ (3 eq.) and rigorous moisture exclusion improve yields to 65–70%.
Oxidative Functionalization
Direct oxidation of 9-methylxanthene with KMnO₄ in acidic medium provides moderate yields (50–55%) but faces overoxidation risks. Alternatives include:
- Halogenation-oxidation : Bromination at the 9-position followed by CO insertion via palladium catalysis.
- Grignard carboxylation : Reaction of 9-lithioxanthene with dry ice.
Amide Coupling Methodologies
Acid Chloride-Mediated Coupling
Activating 9H-xanthene-9-carboxylic acid as its acid chloride enables efficient amide formation:
- Chlorination : Treat with oxalyl chloride (2 eq.) and catalytic DMF in DCM at 0°C → RT.
- Coupling : React with 3-(2-oxopiperidin-1-yl)aniline in THF using NaOH (6 eq.) at 0–5°C.
Performance Metrics :
Carbodiimide-Based Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF achieves milder conditions:
- Activation : Stir carboxylic acid with EDCl (1.2 eq.), HOBt (1.5 eq.) for 30 min.
- Amine addition : Add 3-(2-oxopiperidin-1-yl)aniline (1 eq.), stir at RT for 12 h.
Advantages : Avoids low-temperature handling; suitable for acid-sensitive substrates.
Critical Analysis of Methodologies
Oxidation vs. Condensation for 2-Oxopiperidine
Xanthene Carboxylic Acid Synthesis
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The piperidinyl group can be oxidized to form lactams.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: Halogenated intermediates can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium chlorite under a CO2 atmosphere.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Piperidine or other nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions include various lactam intermediates and the final xanthene-based compound .
Scientific Research Applications
N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide has several scientific research applications:
Medicinal Chemistry: It is a key intermediate in the synthesis of anticoagulant drugs such as apixaban, which is used to prevent and treat thromboembolic diseases.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The compound exerts its effects by inhibiting specific molecular targets. For instance, in the case of apixaban, it acts as a direct inhibitor of activated factor X (FXa), a crucial enzyme in the coagulation cascade. By binding to the active site of FXa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters and substituent effects of N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide with similar compounds:
*Estimated based on structural similarity.
Key Observations :
- Lipophilicity : The target compound’s logP (~3.0) is comparable to N-(1-ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide (logP 3.02) but higher than N-(2-methoxyethyl)-9H-xanthene-9-carboxamide (logP 1.8), suggesting moderate membrane permeability.
- Hydrogen-Bonding : The 2-oxopiperidinyl group introduces a ketone oxygen, enhancing hydrogen-bond acceptor capacity compared to ethylpiperidinyl or methoxyethyl substituents.
- Steric Effects : Bulkier substituents (e.g., benzodioxole in ) may hinder target binding, whereas the oxopiperidinyl group balances steric bulk and polarity.
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups: Cyano substituents () may enhance metabolic stability but reduce solubility.
- Piperidine Derivatives : Ethylpiperidinyl () and oxopiperidinyl groups balance lipophilicity and hydrogen-bonding, critical for optimizing pharmacokinetics and target affinity.
Biological Activity
N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be described by its chemical formula and structure:
- Chemical Formula : C₁₈H₁₈N₂O₂
- IUPAC Name : this compound
Structural Features
The structure consists of a xanthene core, which is known for its fluorescent properties, and a piperidine moiety that may contribute to its biological activity.
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cells. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines.
- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in cancer progression and metastasis, such as tyrosinase and other related enzymes .
Case Studies
- Antitumor Efficacy : In vitro studies conducted on several cancer cell lines (e.g., B16F10 melanoma cells) revealed that the compound significantly reduced cell viability at concentrations ranging from 1 to 5 µM over 48 hours. The IC50 values indicated a potent anticancer effect, with minimal cytotoxicity observed at lower concentrations .
- Tyrosinase Inhibition : A recent study highlighted the compound's ability to inhibit tyrosinase activity, which is crucial for melanin production. The compound's IC50 value was found to be significantly lower compared to standard inhibitors like kojic acid, suggesting a strong potential for use in skin-related therapies .
Pharmacokinetics
The pharmacokinetic profile of this compound is still under investigation. However, preliminary studies suggest favorable absorption and distribution characteristics, which are essential for therapeutic efficacy.
Research Findings Summary
Q & A
Q. Table 1: Representative Reaction Conditions
| Catalyst | Solvent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| DCC/DMAP | DCM | 72 | 97% | |
| EDC/HOBt | DMF | 68 | 95% |
Advanced Research: How can structural contradictions in crystallographic data be resolved for this compound?
Answer:
Discrepancies in crystallographic data (e.g., bond lengths, torsion angles) may arise from polymorphism or solvent effects. To resolve these:
- X-ray crystallography : Use high-resolution single-crystal data (≤ 0.8 Å) and refinement software like SHELXL . For example, SHELXL’s TWIN/BASF commands can address twinning issues common in xanthene derivatives.
- Computational validation : Compare experimental data with DFT-optimized geometries (e.g., B3LYP/6-31G*) to identify outliers .
- Temperature control : Collect data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
Basic Research: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : 1H NMR confirms the presence of the xanthene aromatic protons (δ 6.8–8.2 ppm) and the 2-oxopiperidinyl moiety (δ 1.5–3.5 ppm for methylene groups). 13C NMR identifies the carbonyl carbons (amide C=O at ~168 ppm, xanthene C=O at ~178 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+) and fragmentation patterns, distinguishing it from analogs .
- FT-IR : Confirms amide N-H stretching (~3300 cm⁻¹) and C=O vibrations (~1650 cm⁻¹) .
Advanced Research: How to address conflicting reports on its biological activity (e.g., anticancer vs. anti-inflammatory)?
Answer:
Contradictions may arise from assay conditions or off-target effects. Mitigation strategies include:
- Dose-response studies : Establish EC50/IC50 values across multiple cell lines (e.g., MCF-7, HeLa) to differentiate context-dependent effects .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., kinases, GPCRs).
- Orthogonal assays : Pair cell viability assays (MTT) with apoptosis markers (Annexin V/PI) or cytokine profiling (ELISA) .
Q. Table 2: Reported Bioactivity Data
| Activity | Assay Model | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | HeLa cells | 12.3 | |
| Anti-inflammatory | RAW 264.7 macrophages | 8.7 |
Advanced Research: What methodologies elucidate its mechanism of action at the molecular level?
Answer:
- Molecular docking : Screen against protein databases (PDB) to identify binding partners. The xanthene core may interact with hydrophobic pockets, while the 2-oxopiperidinyl group engages in hydrogen bonding .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD) to validated targets like PI3K or COX-2 .
- Metabolomics : LC-MS/MS profiling of treated cells reveals pathway perturbations (e.g., glycolysis, apoptosis) .
Basic Research: How to optimize solubility and stability for in vitro studies?
Answer:
- Solubility : Use co-solvents (e.g., DMSO ≤ 0.1%) or cyclodextrin inclusion complexes. Aqueous solubility is typically <10 µg/mL due to the xanthene core’s hydrophobicity .
- Stability : Store lyophilized powder at -20°C. In solution, avoid prolonged exposure to light (due to xanthene’s fluorescence) and pH extremes .
Advanced Research: How does structural modification (e.g., substituent variation) impact activity?
Answer:
- SAR studies : Replace the 2-oxopiperidinyl group with other heterocycles (e.g., morpholine, pyridine) to assess potency changes. Fluorination at the xanthene ring (e.g., 5-F substitution) enhances membrane permeability .
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade specific targets .
Basic Research: What are the compound’s photophysical properties, and how are they applied?
Answer:
- Fluorescence : The xanthene core emits at λem ~550 nm (excitation ~480 nm), useful as a fluorescent probe for cellular imaging .
- Quantum yield : Measure using integrating sphere systems; typical ΦF ~0.4 in ethanol .
Advanced Research: How to validate target engagement in complex biological systems?
Answer:
- Cellular thermal shift assay (CETSA) : Monitor protein thermal stability shifts in lysates after compound treatment .
- Click chemistry : Incorporate an alkyne handle for pull-down assays and target identification via MS/MS .
Advanced Research: What computational tools predict its ADMET properties?
Answer:
- In silico modeling : Use SwissADME or ADMETLab 2.0 to predict:
- LogP : ~3.5 (moderate lipophilicity)
- hERG inhibition risk : Low (score < -5)
- CYP450 interactions : Potential CYP3A4 substrate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
